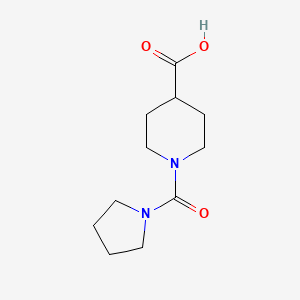

1-(pyrrolidine-1-carbonyl)piperidine-4-carboxylic acid

Description

1-(Pyrrolidine-1-carbonyl)piperidine-4-carboxylic acid is a bicyclic organic compound featuring a piperidine ring substituted at the 1-position with a pyrrolidine-carbonyl group and a carboxylic acid moiety at the 4-position. Its IUPAC name and synonyms are well-documented in supplier catalogs and chemical databases, including "1-(pyrrolidin-1-ylcarbonyl)piperidine-4-carboxylic acid" and identifiers such as ZINC19982070 and AKOS009291234 . This compound is primarily utilized in pharmaceutical and agrochemical research, particularly as a scaffold for designing enzyme inhibitors or receptor modulators .

Properties

IUPAC Name |

1-(pyrrolidine-1-carbonyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3/c14-10(15)9-3-7-13(8-4-9)11(16)12-5-1-2-6-12/h9H,1-8H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDDGBMZEJUGXHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)N2CCC(CC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(pyrrolidine-1-carbonyl)piperidine-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the construction of the pyrrolidine and piperidine rings from different cyclic or acyclic precursors . The reaction conditions typically involve the use of reagents such as carbamoyl chloride and piperidine derivatives under controlled temperature and pressure . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-(Pyrrolidine-1-carbonyl)piperidine-4-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(Pyrrolidine-1-carbonyl)piperidine-4-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(pyrrolidine-1-carbonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine and piperidine rings allow the compound to bind to various enzymes and receptors, modulating their activity . This interaction can lead to changes in cellular processes and biological responses, making it a valuable compound in drug discovery .

Comparison with Similar Compounds

Pyridinyl Derivatives ()

- 1-(Pyridin-4-yl)piperidine-4-carboxylic acid HCl : The pyridinyl group introduces aromaticity and hydrogen-bonding capacity, while the hydrochloride salt enhances solubility for in vitro assays. This analog is frequently employed in kinase inhibitor screens due to its ability to mimic ATP-binding motifs .

- 1-[5-(Trifluoromethyl)-2-pyridyl]piperidine-4-carboxylic acid : The electron-withdrawing trifluoromethyl group increases metabolic resistance and lipophilicity, making it suitable for agrochemicals requiring environmental persistence .

Pyrrolidine-Carbonyl Variants ()

- 1-[1-(4-Ethylphenyl)-5-oxo-pyrrolidine-3-carbonyl]piperidine-4-carboxylic acid : The 4-ethylphenyl group enhances membrane permeability, while the 5-oxo-pyrrolidine moiety may engage in hydrogen bonding with biological targets. This compound is explored in central nervous system (CNS) drug discovery .

Chiral and Bulky Substituents ()

- (R)-1-(1-(Naphthalen-1-yl)ethyl)piperidine-4-carboxylic acid : The naphthyl group facilitates π-π stacking with aromatic residues in protein binding pockets. The chiral center (R-configuration) is critical for enantioselective activity, as seen in receptor antagonists targeting G-protein-coupled receptors (GPCRs) .

Heterocyclic Extensions ()

- 1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine-4-carboxylic acid : The fused pyrazolo-pyrimidine ring system mimics purine bases, enabling competitive inhibition of kinases and nucleotide-binding enzymes. Its molecular weight (323.35 g/mol) and planar structure favor oral bioavailability .

Research and Application Trends

- Pharmaceutical Applications : Compounds like the pyrazolo-pyrimidine derivative () and naphthyl-substituted analog () are prioritized in oncology and inflammation research due to their target specificity .

- Agrochemical Potential: Trifluoromethylated analogs () are leveraged for pest control, benefiting from enhanced environmental stability .

- Prodrug Development : Ethoxycarbonyl derivatives () highlight the importance of tunable hydrolysis rates for improving drug delivery .

Biological Activity

1-(Pyrrolidine-1-carbonyl)piperidine-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, research findings, and case studies.

Molecular Structure

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- CAS Number : 1018504-67-0

- Molecular Weight : 197.23 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound has shown potential in modulating enzyme activities and influencing cellular signaling pathways, which can lead to therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. For instance, it has been associated with inhibitory effects against certain bacterial strains, suggesting its potential use in treating infections.

Anticancer Properties

There is emerging evidence supporting the anticancer activity of this compound. In vitro studies have demonstrated cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent. For example, structural modifications have been shown to enhance potency against specific cancer types, with IC50 values reaching nanomolar ranges in some derivatives .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies reveal that modifications to the piperidine and pyrrolidine moieties can significantly influence the biological activity of the compound. For instance, substituents at specific positions on the piperidine ring have been linked to increased potency against targeted enzymes, leading to enhanced therapeutic profiles .

Case Study 1: Anticancer Efficacy

In a study evaluating the efficacy of various piperidine derivatives, this compound was tested against human melanoma and glioblastoma cell lines. The compound exhibited a significant reduction in cell viability, with IC50 values indicating strong cytotoxicity compared to standard chemotherapeutic agents .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of several pathogenic bacteria. This study highlighted the potential application of this compound in developing new antimicrobial therapies.

Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.